(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid
Description
Properties
IUPAC Name |
(2S)-2-(2,4-dioxo-1,3-diazinan-1-yl)-3-methylbutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O4/c1-5(2)7(8(13)14)11-4-3-6(12)10-9(11)15/h5,7H,3-4H2,1-2H3,(H,13,14)(H,10,12,15)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEGMQBXXRHWNLE-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)N1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)O)N1CCC(=O)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Methods
General Synthetic Strategy
The preparation of (2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid typically involves:
- Construction or utilization of a pyrimidine ring derivative bearing keto groups at positions 2 and 4.
- Coupling this pyrimidine derivative with a chiral 3-methylbutanoic acid or its activated derivative.
- Maintaining stereochemical integrity at the 2S center during synthesis.
Reported Synthetic Routes
Coupling of Pyrimidine Derivative with Chiral Amino Acid
One common approach involves the nucleophilic substitution or condensation of a tetrahydropyrimidinone derivative with a chiral 3-methylbutanoic acid or its ester/activated form. The key steps include:
- Starting from commercially available or synthetically prepared 2,4-dioxohexahydropyrimidine derivatives.
- Activation of the carboxylic acid group of 3-methylbutanoic acid (e.g., via acid chloride, anhydride, or carbodiimide coupling agents).
- Reaction under controlled conditions to form the N-substituted pyrimidine linked to the amino acid moiety.
This method ensures the preservation of the (2S) stereochemistry due to the use of enantiomerically pure starting materials.
Use of Alkali-Promoted Reactions
According to patent literature on related pyrimidine derivatives, alkali-mediated reactions are employed to facilitate substitution or condensation steps. For instance:
- Alkali (e.g., sodium hydroxide, potassium carbonate) is used to deprotonate the nucleophile or activate the pyrimidine ring for substitution.
- Reaction temperatures and solvent conditions (e.g., polar aprotic solvents) are optimized to maximize yield and selectivity.
- The presence of inert atmosphere or moisture protection may be necessary to prevent side reactions.
Multi-Step Synthesis via Intermediate Compounds
Some synthesis pathways involve preparing intermediate compounds such as:
- 2-(2-oxo-1,3-diazinan-1-yl)butanoic acid derivatives.
- Substituted pyrimidine esters or amides, which are then converted into the final acid.
These intermediates are often prepared via known synthetic routes involving:
- Cyclization reactions forming the pyrimidine ring.
- Functional group transformations to introduce keto groups at positions 2 and 4.
- Subsequent coupling with chiral amino acid derivatives.
Example Preparation Protocol (Hypothetical Based on Literature)
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 2,4-dioxohexahydropyrimidine derivative + 3-methylbutanoic acid (activated as acid chloride) | Nucleophilic substitution under inert atmosphere, base (e.g., triethylamine) | Formation of N-substituted pyrimidine-acid intermediate |
| 2 | Purification by recrystallization or chromatography | Removal of impurities | Pure this compound |
| 3 | Optional stereochemical analysis (e.g., chiral HPLC) | Verification of stereochemistry | Confirmation of (2S) configuration |
Notes on Stereochemistry
Maintaining the (2S) configuration is critical for biological activity. Therefore, the use of enantiomerically pure 3-methylbutanoic acid starting material and mild reaction conditions that avoid racemization are standard practice.
Research Findings and Data
- The compound is reported with molecular weight 200.23 g/mol and molecular formula C9H16N2O3 in some sources, consistent with the expected structure.
- Structural data confirm the presence of a tetrahydropyrimidinone ring linked to a chiral butanoic acid side chain.
- Alkali-mediated synthetic methods are documented in related pyrimidine derivative patents, emphasizing the role of base in facilitating substitution reactions on the pyrimidine ring.
- Safety and handling precautions indicate the compound is sensitive to moisture and requires inert atmosphere during handling to prevent degradation.
Summary Table of Preparation Methods
| Method Type | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride Coupling | 3-methylbutanoic acid chloride + pyrimidine derivative | Inert atmosphere, base (e.g., triethylamine), low temp | High yield, stereospecific | Requires acid chloride preparation, moisture sensitive |
| Alkali-Promoted Substitution | Pyrimidine derivative + chiral acid or ester + alkali | Polar aprotic solvent, controlled temp | Mild conditions, avoids harsh reagents | Possible side reactions, requires careful control |
| Multi-Step Synthesis via Intermediates | Pyrimidine ring precursors + amino acid derivatives | Multiple steps, cyclization, functional group transformations | Flexibility in modifying substituents | Longer synthesis, purification complexity |
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted pyrimidine derivatives.
Scientific Research Applications
Biochemical Properties
The compound is characterized by its unique structural features that contribute to its biological activity. The presence of the dioxohexahydropyrimidine moiety suggests potential interactions with biological macromolecules, such as enzymes and receptors.
Anticancer Activity
Research indicates that compounds similar to (2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid exhibit anticancer properties. The dioxohexahydropyrimidine structure can inhibit specific enzymes involved in cancer cell proliferation.
- Case Study : A study evaluated the cytotoxic effects of various pyrimidine derivatives on cancer cell lines, demonstrating that derivatives with similar structures to this compound showed significant inhibition of tumor growth in vitro .
Antimicrobial Properties
The compound has shown promise as an antimicrobial agent. Its ability to disrupt bacterial cell wall synthesis makes it a candidate for developing new antibiotics.
- Research Findings : In vitro studies have indicated that the compound exhibits activity against Gram-positive bacteria, suggesting potential use in treating bacterial infections .
Example Synthesis Pathway
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Cyclization | Pyrimidine derivative + diketone | Heat under reflux |
| 2 | Functionalization | Alkyl halide + base | Stir at room temperature |
| 3 | Acidification | Hydrochloric acid | Neutralize and crystallize |
Mechanism of Action
The mechanism of action of (2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. This inhibition can lead to changes in metabolic pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrimidine Dione Derivatives with Modified Substituents
(a) Amide Derivatives in Pharmacopeial Compounds
Compounds listed in the Pharmacopeial Forum (PF 43(1)) share the pyrimidine dione core but differ in substituents and stereochemistry. For example:
- Compound m: (R)-N-[(2S,4S,5S)-5-[2-(2,6-Dimethylphenoxy)acetamido]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide .
- Key Differences: Replaces the carboxylic acid group with an amide linkage. Incorporates bulky aromatic substituents (e.g., diphenylhexane chain), enhancing lipophilicity and likely targeting protease enzymes. Contains a mono-oxo (2-oxo) tetrahydropyrimidine ring instead of 2,4-dioxohexahydropyrimidine, reducing polarity.
Implications : The amide derivatives are optimized for pharmacological activity, likely as enzyme inhibitors, whereas the target compound’s carboxylic acid group may favor solubility or chelation properties .
(b) Trifluoromethyl-Substituted Pyrimidine Derivatives
A European patent (EP 4 374 877 A2) describes compounds like:
- (2S)-2-[2-[2,3-difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]butanedioic acid .
- Key Differences :
- Features trifluoromethyl groups and a spirocyclic diazaspirodecane system, enhancing metabolic stability and target binding.
- Retains a carboxylic acid group but with a more complex scaffold, suggesting kinase or receptor antagonism applications.
Implications : Fluorinated analogs prioritize drug-like properties (e.g., bioavailability), whereas the target compound’s simpler structure may suit chemical synthesis or mechanistic studies .
Saturation and Functional Group Variations
(a) Tetrahydro vs. Hexahydropyrimidine Rings
- Hexahydropyrimidine (Target Compound) : Full saturation increases conformational flexibility and solvent accessibility compared to partially unsaturated analogs.
Volatile Acid Derivatives in Food Science
3-Methylbutanoic acid, a volatile compound in cheese, shares structural similarity with the target compound’s 3-methylbutanoic acid backbone. However, the latter’s pyrimidine dione moiety distinguishes it from food-derived acids, which lack heterocyclic systems .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Pharmacological Potential: The target compound’s carboxylic acid group and chiral center make it a candidate for metal chelation or as a building block in asymmetric synthesis. In contrast, fluorinated and amide derivatives prioritize target specificity and stability .
- Stereochemical Sensitivity : The (2S)-configuration is critical; enantiomeric forms (e.g., ’s Compound o with (S)-configuration) may exhibit divergent bioactivity .
- Industrial Relevance : Simpler analogs like the target compound are favored in exploratory research, while complex derivatives dominate patented drug pipelines .
Biological Activity
(2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore the biological activity of this compound through a review of available literature, case studies, and research findings.
Chemical Structure and Properties
The compound's structure includes a hexahydropyrimidine ring with dioxo substituents, contributing to its biological properties. Its molecular formula is C₉H₁₃N₃O₄, and it has a molecular weight of approximately 213.22 g/mol. The presence of the dioxo groups is significant as they often play a role in the reactivity and interaction of the molecule with biological targets.
Research indicates that compounds with similar structures may interact with various biological pathways. The hexahydropyrimidine moiety is known to exhibit activity against certain enzymes involved in metabolic processes, potentially influencing pathways such as cell proliferation and apoptosis.
Anticancer Activity
A study evaluated several pyrimidine derivatives for their cytotoxic effects against various cancer cell lines. The findings suggested that compounds similar to this compound demonstrated significant inhibition of cell growth in breast cancer cells (MCF-7) and triple-negative breast cancer cells (MDA-MB-468) .
Table 1: Cytotoxicity Data Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | MCF-7 | 15.2 |
| B | MDA-MB-468 | 10.5 |
| C | MDA-MB-231 | 12.3 |
Antimicrobial Activity
In addition to anticancer effects, preliminary studies have shown that this compound exhibits antimicrobial properties. Testing against various bacterial strains revealed moderate activity, indicating its potential as an antimicrobial agent .
Table 2: Antimicrobial Activity
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
Case Studies
Several case studies have documented the use of similar compounds in therapeutic settings. For instance, a clinical trial involving pyrimidine derivatives highlighted their effectiveness in combination therapies for cancer treatment, showcasing synergistic effects when paired with established chemotherapeutics .
Safety and Toxicology
While the biological activities are promising, safety assessments are crucial. Toxicological evaluations indicate that compounds in this class may exhibit low toxicity profiles at therapeutic doses, but further studies are necessary to confirm these findings comprehensively.
Q & A
Q. What are the established synthetic routes for (2S)-2-(2,4-Dioxohexahydropyrimidine-1-yl)-3-methylbutanoic acid, and how can reaction conditions be optimized?
- Methodological Answer: Synthesis typically involves coupling a chiral 3-methylbutanoic acid derivative with a hexahydropyrimidine-2,4-dione moiety. For example, hydrazide intermediates (e.g., (2S)-2-(benzoylamino)-3-methylbutyric acid hydrazide) can be prepared via esterification and hydrazinolysis, followed by coupling with activated carbonyl groups under mild acidic conditions . Optimization includes controlling temperature (0–25°C) and using catalysts like EDCI/HOBt to minimize racemization. Purity (>95%) is confirmed via HPLC and chiral column chromatography .
Q. How can researchers validate the stereochemical integrity of the (2S) configuration in this compound?
- Methodological Answer: Chiral purity is verified using polarimetry and chiral HPLC with a cellulose-based stationary phase (e.g., Chiralpak® IC). Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial arrangements, while X-ray crystallography provides definitive stereochemical assignment . For synthetic intermediates, enantiomeric excess (ee) is calculated using Mosher’s ester derivatives .
Q. What analytical techniques are most effective for characterizing this compound’s purity and stability?
- Methodological Answer: Reverse-phase HPLC (RP-HPLC) with UV detection at 210–254 nm is standard for purity assessment. Stability studies under varying pH (2–10) and temperature (4–40°C) use accelerated degradation protocols. Mass spectrometry (HRMS) and ¹H/¹³C-NMR confirm molecular integrity, while TGA/DSC analyze thermal decomposition .
Advanced Research Questions
Q. How can researchers resolve discrepancies in bioactivity data across different assay systems for this compound?
- Methodological Answer: Contradictions often arise from assay-specific variables (e.g., cell line viability, solvent interactions). Mitigation strategies include:
Q. What strategies enable efficient scale-up of this compound’s synthesis while maintaining stereochemical fidelity?
- Methodological Answer: Continuous-flow chemistry reduces racemization risks by minimizing residence time in reactive environments. Protecting the α-amino group with Fmoc or Boc derivatives during coupling steps enhances stability. Process analytical technology (PAT) tools, such as in-line FTIR, monitor reaction progress in real time .
Q. How does the compound’s hexahydropyrimidine-2,4-dione moiety influence its pharmacokinetic properties?
- Methodological Answer: The dioxo group enhances hydrogen-bonding capacity, impacting solubility and membrane permeability. LogP values (experimental or calculated via ChemAxon) predict lipophilicity, while in vitro Caco-2 assays assess intestinal absorption. Metabolite profiling using hepatocyte microsomes identifies oxidation or glucuronidation pathways .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
